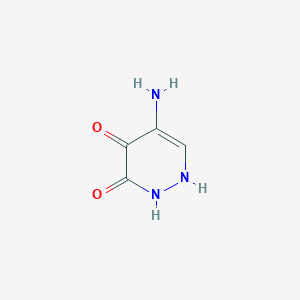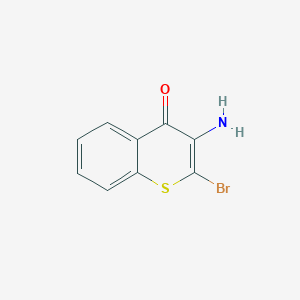![molecular formula C11H20N2 B11770710 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine CAS No. 21043-45-8](/img/structure/B11770710.png)
1-(Bicyclo[2.2.1]heptan-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[2.2.1]heptan-1-yl)piperazine is a compound that features a bicyclic structure fused with a piperazine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields. The compound’s molecular formula is C11H20N2, and it has a molecular weight of 180.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine. One common method includes the alkylation of piperazine with a bicyclo[2.2.1]heptane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-1-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound .
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-1-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]heptan-2-yl)piperazine: Similar structure but with a different position of the bicyclic moiety.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1-(Bicyclo[2.2.1]heptan-1-yl)piperazine is unique due to its specific bicyclic structure fused with a piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
21043-45-8 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)piperazine |
InChI |
InChI=1S/C11H20N2/c1-3-11(4-2-10(1)9-11)13-7-5-12-6-8-13/h10,12H,1-9H2 |
InChI Key |
YSKPGZSYOTVTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


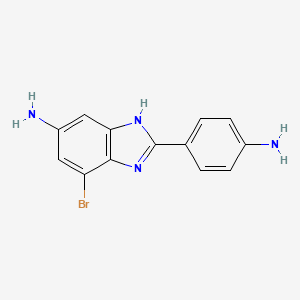
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
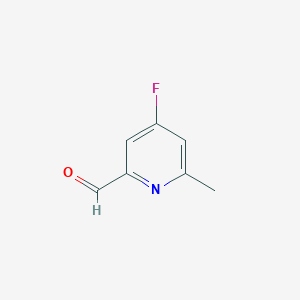
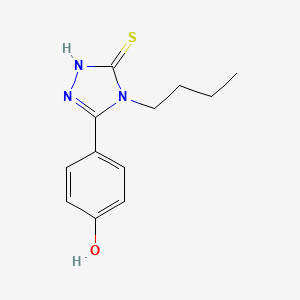
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)
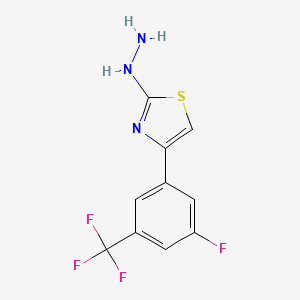
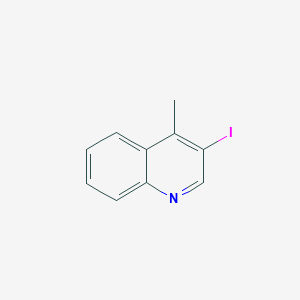
![5-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B11770704.png)
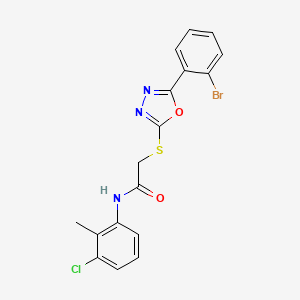
![3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11770718.png)
